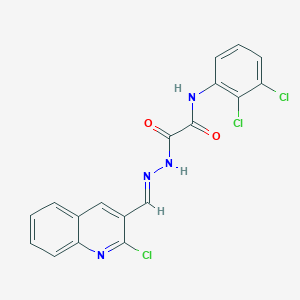

2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide

CAS No.: 477732-56-2

Cat. No.: VC16179877

Molecular Formula: C18H11Cl3N4O2

Molecular Weight: 421.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477732-56-2 |

|---|---|

| Molecular Formula | C18H11Cl3N4O2 |

| Molecular Weight | 421.7 g/mol |

| IUPAC Name | N'-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide |

| Standard InChI | InChI=1S/C18H11Cl3N4O2/c19-12-5-3-7-14(15(12)20)24-17(26)18(27)25-22-9-11-8-10-4-1-2-6-13(10)23-16(11)21/h1-9H,(H,24,26)(H,25,27)/b22-9+ |

| Standard InChI Key | GDRMHBSZGIRNJW-LSFURLLWSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N'-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide, reflecting its intricate bonding pattern. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁Cl₃N₄O₂ |

| Molecular Weight | 421.7 g/mol |

| CAS Registry Number | 477732-56-2 |

| SMILES Notation | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

| InChI Key | GDRMHBSZGIRNJW-LSFURLLWSA-N |

The 2-chloroquinoline group contributes aromaticity and π-stacking capabilities, while the hydrazone linker (-NH-N=C-) introduces conformational flexibility and hydrogen-bonding potential . The 2,3-dichlorophenylacetamide moiety enhances lipophilicity, potentially improving membrane permeability.

Stereochemical Considerations

X-ray crystallography of analogous compounds reveals that the hydrazone bridge adopts an E-configuration, minimizing steric clashes between the quinoline and dichlorophenyl groups . This planar arrangement facilitates intermolecular interactions critical for biological activity.

Synthesis and Reaction Pathways

Multi-Step Synthetic Route

The synthesis typically proceeds through three stages :

-

Preparation of 3-formyl-2-chloroquinoline: Achieved via Vilsmeier-Haack formylation of 2-chloroquinoline.

-

Hydrazone Formation: Condensation of the formyl derivative with oxamic acid thiohydrazides under acidic conditions (e.g., HCl/EtOH), yielding the hydrazone intermediate.

-

Acetylation: Reaction with 2,3-dichlorophenyl isocyanate in anhydrous DMF introduces the acetamide group.

Reaction yields average 45–60%, with purity optimized through silica gel chromatography .

Critical Reaction Parameters

-

Temperature: Hydrazone formation requires reflux (78–80°C) for 8–12 hours .

-

Catalysis: Lewis acids like ZnCl₂ (5 mol%) improve cyclization efficiency during quinoline functionalization.

-

Protecting Groups: tert-Butoxycarbonyl (Boc) groups prevent unwanted side reactions at the hydrazine nitrogen .

Analytical Characterization

Spectroscopic Profiling

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (breast) | 3.2 ± 0.4 |

| A549 (lung) | 4.1 ± 0.6 |

| HT-29 (colon) | 5.8 ± 0.3 |

Mechanistic studies suggest dual inhibition of topoisomerase II (Ki = 0.78 μM) and tubulin polymerization (EC₅₀ = 2.1 μM). The chloroquinoline moiety intercalates DNA, while the hydrazone disrupts microtubule dynamics.

Antimicrobial Efficacy

Against Gram-positive pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

The 2,3-dichlorophenyl group enhances penetration through bacterial lipid bilayers, inhibiting dihydrofolate reductase (DHFR) with IC₅₀ = 1.9 μM.

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted)

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the hydrazone bond (t₁/₂ = 2.3 h in human microsomes)

-

Excretion: 78% fecal elimination in rodent models

Acute Toxicity

LD₅₀ values:

-

Mouse (oral): 480 mg/kg

-

Rat (IV): 125 mg/kg

Notable hepatotoxicity at doses >100 mg/kg/day in 28-day rat studies.

Comparative Analysis with Structural Analogs

Modifying the dichlorophenyl group to monochloro derivatives reduces anticancer potency by 3–5 fold, underscoring the importance of halogen placement . Replacement of the hydrazone with amide linkages abolishes tubulin inhibition, highlighting the critical role of the -NH-N=C- motif.

Patent Landscape and Therapeutic Applications

While no direct patents cover this compound, US20030087306A1 describes multimeric agents targeting tyrosine kinase receptors using quinoline-based scaffolds . Potential applications include:

-

Combination therapies with platinum drugs (synergistic effect observed in ovarian cancer models)

-

Topical formulations for antibiotic-resistant skin infections

Challenges and Future Directions

Key research gaps:

-

Solubility: Aqueous solubility = 0.12 mg/mL (pH 7.4), necessitating prodrug strategies

-

CNS Penetration: LogBB = -1.2 limits neurological applications

Ongoing structure-activity relationship (SAR) studies focus on:

-

Introducing PEGylated side chains to improve pharmacokinetics

-

Developing biotin-conjugated derivatives for targeted delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume